molecular formula C11H19NO3 B1509821 tert-Butyl (1R,3S,5R)-3-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate

tert-Butyl (1R,3S,5R)-3-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate

Cat. No.: B1509821
M. Wt: 213.27 g/mol
InChI Key: DBOGUJDUACLSTB-XHNCKOQMSA-N
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Description

tert-Butyl (1R,3S,5R)-3-(hydroxymethyl)-2-azabicyclo[310]hexane-2-carboxylate is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1R,3S,5R)-3-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core and the introduction of functional groups. Common synthetic routes may involve cyclization reactions, protection and deprotection steps, and selective functional group transformations.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1R,3S,5R)-3-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxymethyl groups to carboxyl or aldehyde groups.

    Reduction: Reduction of carboxylate groups to alcohols.

    Substitution: Nucleophilic substitution reactions at the azabicyclic core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce primary or secondary alcohols.

Scientific Research Applications

tert-Butyl (1R,3S,5R)-3-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which tert-Butyl (1R,3S,5R)-3-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The compound’s unique structure allows it to modulate biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (1R,3S,5R)-3-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate stands out due to its bicyclic structure and the presence of both hydroxymethyl and carboxylate functional groups. This combination of features makes it a versatile compound for various applications in scientific research.

Properties

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

tert-butyl (1R,3S,5R)-3-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-8(6-13)4-7-5-9(7)12/h7-9,13H,4-6H2,1-3H3/t7-,8-,9+/m0/s1

InChI Key

DBOGUJDUACLSTB-XHNCKOQMSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H](C[C@@H]2[C@H]1C2)CO

Canonical SMILES

CC(C)(C)OC(=O)N1C(CC2C1C2)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of (3R)-tert-butyl 3-(((tert-butyldiphenylsilyl)oxy)methyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate (D31) (2.1 g, 4.6 mmol) in THF (130 ml), TBAF 1M sol in THF (9.2 ml) was added and the solution was stirred at RT for 18 hours. Solvent was evaporated and the residue purified by Biotage SNAP-Si column (50 g), eluting with DCM/Et2O from 100/0 to 80/20. Collected fractions after solvent evaporation afforded the title compound (D32) (490 mg).
Name
(3R)-tert-butyl 3-(((tert-butyldiphenylsilyl)oxy)methyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
Quantity
130 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
9.2 mL
Type
solvent
Reaction Step Four

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